molecular formula C12H10ClNO3S B5799958 4-chloro-N-(2-hydroxyphenyl)benzenesulfonamide

4-chloro-N-(2-hydroxyphenyl)benzenesulfonamide

Cat. No.: B5799958
M. Wt: 283.73 g/mol
InChI Key: UTNJRYLWJOXNFX-UHFFFAOYSA-N
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Description

4-chloro-N-(2-hydroxyphenyl)benzenesulfonamide is a chemical compound with the molecular formula C12H10ClNO3S. It is a derivative of benzenesulfonamide, characterized by the presence of a chloro group at the 4-position and a hydroxyphenyl group at the N-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(2-hydroxyphenyl)benzenesulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-aminophenol. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The purification process often involves recrystallization from suitable solvents to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(2-hydroxyphenyl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-chloro-N-(2-hydroxyphenyl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-chloro-N-(2-hydroxyphenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. For instance, it can inhibit carbonic anhydrase IX, an enzyme overexpressed in certain cancer cells. This inhibition disrupts the pH regulation within the tumor microenvironment, leading to reduced cell proliferation and increased apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-(3-hydroxyphenyl)benzenesulfonamide
  • 4-chloro-N-(4-hydroxyphenyl)benzenesulfonamide
  • 4-chloro-N-(2-hydroxyethyl)benzenesulfonamide

Uniqueness

4-chloro-N-(2-hydroxyphenyl)benzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to selectively inhibit certain enzymes, such as carbonic anhydrase IX, makes it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

4-chloro-N-(2-hydroxyphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO3S/c13-9-5-7-10(8-6-9)18(16,17)14-11-3-1-2-4-12(11)15/h1-8,14-15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTNJRYLWJOXNFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NS(=O)(=O)C2=CC=C(C=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A flask with a stirrer was charged with 5.46 g of 2-aminophenol, 5.05 g of triethylamine and 100 ml of tetrahydrofuran, and a solution of 10.55 g of 4-chlorobenzenesulfonyl chloride in 20 ml of tetrahydrofuran was dropwise added with cooling with ice over 10 minutes. After completion of the addition, the reaction mixture was stirred at room temperature for 2 hours and then poured into 500 ml of ice water. A precipitated crystal was recovered by filtration and washed with water. The obtained crystal was recrystallized from ethanol/n-hexane mixed solvents, to give 8.9 g of an end product. Melting point 82° C.
Quantity
5.46 g
Type
reactant
Reaction Step One
Quantity
5.05 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
10.55 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
500 mL
Type
reactant
Reaction Step Three

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